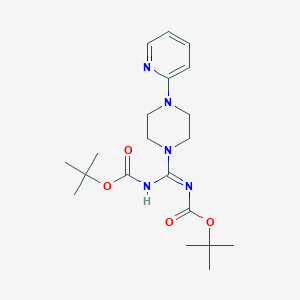
tert-Butyl (((tert-butoxycarbonyl)imino)(4-(pyridin-2-yl)piperazin-1-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (((tert-butoxycarbonyl)imino)(4-(pyridin-2-yl)piperazin-1-yl)methyl)carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of tert-butyl groups, a pyridine ring, and a piperazine moiety. It is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (((tert-butoxycarbonyl)imino)(4-(pyridin-2-yl)piperazin-1-yl)methyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4-(pyridin-2-yl)piperazine in the presence of tert-butoxycarbonyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (((tert-butoxycarbonyl)imino)(4-(pyridin-2-yl)piperazin-1-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions can be conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (((tert-butoxycarbonyl)imino)(4-(pyridin-2-yl)piperazin-1-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology
In biological research, this compound can be used as a protective group for amines, facilitating the study of various biochemical pathways and interactions .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications, including as a precursor for drug development .
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Wirkmechanismus
The mechanism of action of tert-Butyl (((tert-butoxycarbonyl)imino)(4-(pyridin-2-yl)piperazin-1-yl)methyl)carbamate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protective group, preventing unwanted reactions during synthesis. The pyridine and piperazine moieties can interact with biological receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl carbamate
- N-Boc-4-iodoaniline
- tert-Butyl (4-iodophenyl)carbamate
Uniqueness
tert-Butyl (((tert-butoxycarbonyl)imino)(4-(pyridin-2-yl)piperazin-1-yl)methyl)carbamate is unique due to its combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly useful in complex organic synthesis and various scientific applications .
Eigenschaften
Molekularformel |
C20H31N5O4 |
|---|---|
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
tert-butyl (NE)-N-[[(2-methylpropan-2-yl)oxycarbonylamino]-(4-pyridin-2-ylpiperazin-1-yl)methylidene]carbamate |
InChI |
InChI=1S/C20H31N5O4/c1-19(2,3)28-17(26)22-16(23-18(27)29-20(4,5)6)25-13-11-24(12-14-25)15-9-7-8-10-21-15/h7-10H,11-14H2,1-6H3,(H,22,23,26,27) |
InChI-Schlüssel |
AHYAJWHMIQKKLZ-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N/C(=N\C(=O)OC(C)(C)C)/N1CCN(CC1)C2=CC=CC=N2 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1CCN(CC1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(2,5-Difluorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12342729.png)
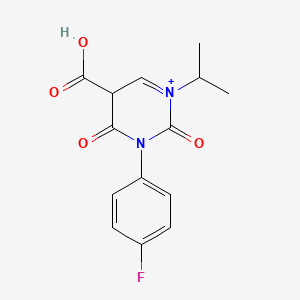
![N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-(1-piperidin-4-ylethyl)indole-3-carboxamide](/img/structure/B12342741.png)

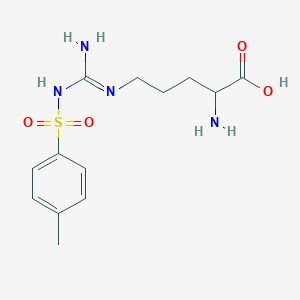
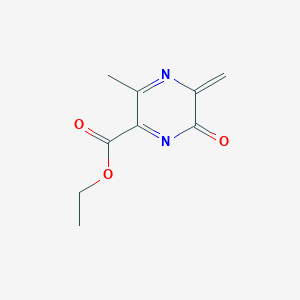
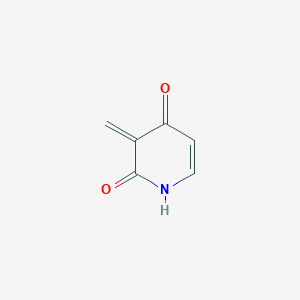

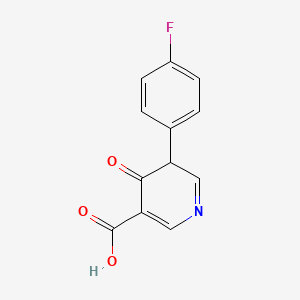
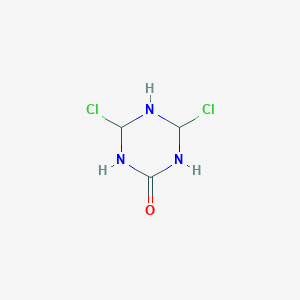
![2-[[6-[[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile](/img/structure/B12342815.png)

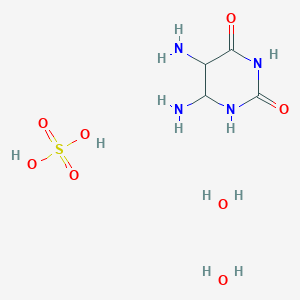
![2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one](/img/structure/B12342834.png)
